2-(Thiophen-2-yl)ethane-1-sulfonamide

Description

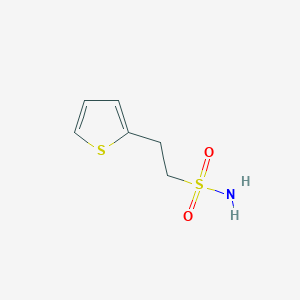

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c7-11(8,9)5-3-6-2-1-4-10-6/h1-2,4H,3,5H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVXKGKUECYBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257889-66-0 | |

| Record name | 2-(thiophen-2-yl)ethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of 2 Thiophen 2 Yl Ethane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.

In the ¹H-NMR spectrum of 2-(Thiophen-2-yl)ethane-1-sulfonamide, distinct signals corresponding to the thiophene (B33073) ring protons, the ethyl bridge protons, and the sulfonamide protons are expected. The three protons on the 2-substituted thiophene ring typically appear as multiplets in the aromatic region, generally between 6.5 and 8.5 ppm. researchgate.net The protons of the ethyl bridge (-CH₂-CH₂-) would likely present as two triplets, a characteristic pattern for an ethyl group, in the aliphatic region of the spectrum. The sulfonamide (-SO₂NH₂) protons are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is often observed downfield. rsc.org

The ¹³C-NMR spectrum provides complementary information. The four carbon atoms of the thiophene ring would generate signals in the aromatic region, typically between 110 and 150 ppm. The two aliphatic carbons of the ethyl bridge would appear at higher field (lower ppm values).

Table 1: Expected ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom Type | Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | Thiophene Ring | 6.5 - 8.5 | 110 - 150 |

| Aliphatic CH₂ | Ethyl Bridge | ~2.5 - 4.0 | ~25 - 60 |

| Amine NH₂ | Sulfonamide | Variable (e.g., > 8.0) rsc.org | N/A |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and thiophene moieties. The primary sulfonamide group (-SO₂NH₂) gives rise to two strong, sharp bands corresponding to asymmetric and symmetric stretching of the S=O bonds, typically found in the regions of 1370–1315 cm⁻¹ and 1181–1119 cm⁻¹, respectively. researchgate.net The N-H stretching vibrations of the primary sulfonamide are expected in the region of 3400-3300 cm⁻¹. researchgate.netprimescholars.com

The thiophene ring exhibits several characteristic vibrations. Aromatic C-H stretching bands are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). globalresearchonline.netiosrjournals.orgvscht.cz Carbon-carbon double bond (C=C) stretching vibrations within the aromatic ring usually appear in the 1600–1400 cm⁻¹ region. globalresearchonline.netiosrjournals.org The C-S stretching vibration of the thiophene ring can be observed at lower wavenumbers, for instance, in the range of 850-600 cm⁻¹. globalresearchonline.netiosrjournals.orgnih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching | Primary Sulfonamide | 3400 - 3300 researchgate.net |

| Aromatic C-H Stretching | Thiophene Ring | 3100 - 3000 iosrjournals.org |

| Aliphatic C-H Stretching | Ethyl Bridge | 3000 - 2850 |

| C=C Stretching | Thiophene Ring | 1600 - 1400 globalresearchonline.net |

| S=O Asymmetric Stretching | Sulfonamide | 1370 - 1315 researchgate.net |

| S=O Symmetric Stretching | Sulfonamide | 1181 - 1119 researchgate.net |

| C-S Stretching | Thiophene Ring | 850 - 600 globalresearchonline.netiosrjournals.org |

Mass Spectrometry Techniques (LC-MS, LC-MS/MS, High-Resolution Mass Spectrometry) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental formula of a compound. When coupled with liquid chromatography (LC-MS), it also allows for the separation and analysis of complex mixtures. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental composition. kuleuven.be

For this compound (molecular formula C₆H₉NO₂S₂), the monoisotopic mass is 191.00748 Da. uni.lu HRMS analysis would be expected to detect this mass with high precision. Typically, the analysis is performed using soft ionization techniques like electrospray ionization (ESI), where the molecule is observed as a protonated species [M+H]⁺ (m/z 192.01476) or as adducts with other ions like sodium [M+Na]⁺ (m/z 213.99670). uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed (m/z 190.00020). uni.lu

Tandem mass spectrometry (LC-MS/MS) would involve selecting a precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to fragmentation. The resulting product ions would provide structural confirmation. Expected fragmentation would involve cleavage of the ethyl bridge and loss of the SO₂NH₂ group.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound uni.lu

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₆H₁₀NO₂S₂]⁺ | 192.01476 |

| [M+Na]⁺ | [C₆H₉NNaO₂S₂]⁺ | 213.99670 |

| [M-H]⁻ | [C₆H₈NO₂S₂]⁻ | 190.00020 |

| [M]⁺ | [C₆H₉NO₂S₂]⁺ | 191.00693 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to support its validity.

The molecular formula for this compound is C₆H₉NO₂S₂. uni.lu Based on this formula, the theoretical elemental composition can be calculated. The results from an elemental analyzer for a pure sample of the compound should closely match these theoretical values, thereby confirming the empirical and molecular formula.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 37.68% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.74% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.32% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.73% |

| Sulfur | S | 32.065 | 2 | 64.130 | 33.53% |

| Total | 191.273 | 100.00% |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals (electronic transitions). libretexts.orglibretexts.org Molecules containing π-systems or atoms with non-bonding electrons, known as chromophores, are typically UV-active. shu.ac.uk

The thiophene ring in this compound acts as the primary chromophore. Thiophene itself exhibits a strong absorption band around 235 nm, which is attributed to a π → π* electronic transition. nii.ac.jp Since the ethylsulfonamide substituent is attached to the thiophene ring via a saturated ethyl bridge, it is electronically isolated from the π-system. Therefore, it is expected to have only a minor effect on the position of the absorption maximum (λₘₐₓ). The UV-Vis spectrum of the title compound is thus predicted to show a primary absorption band in the ultraviolet region, similar to that of other simple 2-substituted thiophenes. nii.ac.jp

X-ray Crystallography for Three-Dimensional Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

Computational Chemistry and Theoretical Studies on Thiophene Sulfonamide Derivatives

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. semanticscholar.org It has become an essential technique in various fields of chemistry to predict molecular properties with high accuracy. semanticscholar.orgmdpi.com DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311G(d,p), are frequently employed to study thiophene (B33073) sulfonamide derivatives. semanticscholar.orgmdpi.com These calculations provide valuable information on geometric parameters, electronic properties, and spectroscopic features. semanticscholar.orgmdpi.comresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For thiophene sulfonamide derivatives, DFT calculations are used to find the minimum energy conformation. mdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data from X-ray crystallography. mdpi.comresearchgate.net For instance, the calculated bond angles of O=S–NH2 and O=S=O in some thiophene sulfonamide derivatives are found to be very close to experimental values. mdpi.com

Conformational analysis is also crucial, especially for flexible molecules, as different conformations can have distinct biological activities. By rotating specific bonds, such as those in the sulfonamide group, researchers can identify various stable rotamers and determine their relative energies. nih.gov For example, in some sulfonamides, conformers can arise from the orientation of the amino group relative to the oxygen atoms of the -SO2 group. nih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a critical role in determining the chemical reactivity and electronic properties of a molecule. researchgate.nete3s-conferences.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. mdpi.comresearchgate.net A larger energy gap suggests higher stability and lower chemical reactivity, while a smaller gap indicates a molecule that is more easily polarized and reactive. mdpi.comresearchgate.net

For thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps are calculated to assess their stability. semanticscholar.orgmdpi.com The distribution of the electron density in these orbitals reveals the sites most likely to be involved in chemical reactions. In many thiophene sulfonamides, the electron cloud of the FMOs is spread over the entire molecule, particularly on the phenyl and thiophene rings. mdpi.com The presence of electron-withdrawing or electron-donating groups on the phenyl ring can influence the energy gap and the distribution of the frontier orbitals. mdpi.com

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Selected Thiophene Sulfonamide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 1 | -6.5 | -1.85 | 4.65 |

| Derivative 2 | -6.7 | -3.26 | 3.44 |

| Derivative 3 | -6.9 | -2.25 | 4.65 |

| Derivative 4 | -7.2 | -3.76 | 3.44 |

Note: These are representative values from a study on various thiophene sulfonamide derivatives and may not correspond to specific, named compounds.

Computational methods can simulate spectroscopic data, which can then be compared with experimental results to validate the calculated molecular structure. semanticscholar.orgmdpi.com

FT-IR Spectroscopy: Theoretical FT-IR (Fourier-Transform Infrared) spectra are calculated to identify the vibrational modes of the molecule. mdpi.com The calculated vibrational frequencies can be assigned to specific functional groups, such as the N-H stretches of the sulfonamide group, and can help in the interpretation of experimental IR spectra. mdpi.commdpi.com The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate UV-Vis (Ultraviolet-Visible) absorption spectra. semanticscholar.org These calculations predict the electronic transitions between molecular orbitals and the corresponding absorption wavelengths. e3s-conferences.org This information is valuable for understanding the electronic properties and potential applications of these compounds in areas like organic electronics. e3s-conferences.org

DFT calculations can also be used to predict various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy of formation. researchgate.netsemanticscholar.org These parameters are crucial for understanding the stability and reactivity of molecules under different conditions. nih.govresearchgate.net For instance, the calculated enthalpy of binding can provide insights into the strength of the interaction between a sulfonamide derivative and its biological target. nih.gov Studies have shown that for some sulfonamides, the binding to their target protein is associated with a negative enthalpy change, indicating an energetically favorable interaction. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Receptor Binding

To understand how thiophene sulfonamide derivatives interact with biological targets, such as enzymes or receptors, molecular docking and molecular dynamics simulations are employed. These computational techniques are instrumental in drug design, helping to predict the binding mode and affinity of a ligand to a protein.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.comnih.gov This technique is widely used to screen virtual libraries of compounds and to understand the key interactions that govern ligand binding. tandfonline.comnih.gov For thiophene sulfonamide derivatives, docking studies have been performed to investigate their binding to various protein targets, such as carbonic anhydrase and enoyl-acyl carrier protein reductase. tandfonline.comnih.gov

The results of docking simulations are often expressed as a docking score, which is an estimate of the binding affinity. tandfonline.com For a series of thiophene sulfonamide derivatives, docking scores were found to range from -6 to -12 kcal/mol, indicating favorable binding interactions. tandfonline.comnih.gov These studies can identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. nih.gov For example, the sulfonamide group is known to play a significant role in the inhibition of enzymes like carbonic anhydrase. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein complex. nih.govresearchgate.net MD simulations track the movements of atoms over time, allowing researchers to assess the stability of the binding pose predicted by docking and to observe conformational changes in both the ligand and the protein. nih.govbohrium.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Analysis of Protein-Ligand Complex Stability and Dynamic Behavior

Understanding the stability and dynamics of a ligand bound to its protein target is crucial for predicting its efficacy. Molecular Dynamics (MD) simulations are a primary computational method used to model the physical movements of atoms and molecules over time, providing a detailed view of the protein-ligand complex's behavior. mdpi.com These simulations can elucidate the dynamic binding process, calculate binding free energies, and identify key residues responsible for the interaction's stability. nih.gov

In the study of thiophene sulfonamide derivatives, MD simulations have been employed to analyze compounds that show promising results in initial molecular docking screenings. For instance, after identifying derivatives with high docking scores against targets like the enoyl acyl carrier protein reductase (InhA), simulations are run to assess the stability of the predicted binding poses. nih.gov The dynamic behavior of the complex is monitored over nanoseconds, revealing how the ligand and protein adapt to each other. nih.gov

Key parameters analyzed during MD simulations include:

Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and remains stable.

Root-Mean-Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues to identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein residues throughout the simulation is a strong indicator of a stable interaction.

Studies on other sulfonamide derivatives have demonstrated that MD simulations can reveal critical binding interactions and the conformational behavior that drives potent inhibitory effects. researchgate.net For example, simulations of sulfonamide analogues bound to the FK506-binding protein 12 (FKBP12) have confirmed highly conserved binding modes where the sulfonamide oxygen atoms engage in specific CH···O=S interactions with the protein. nih.gov Computational techniques like thermal titration molecular dynamics (TTMD) can also be used to provide a qualitative estimation of protein-ligand complex stability by observing the conservation of the binding mode across a series of simulations at progressively increasing temperatures. nih.govresearchgate.net

| Parameter | Description | Typical Finding for a Stable Complex |

| RMSD | Measures the deviation of the protein-ligand complex from its initial pose over time. | The RMSD value converges and remains stable, typically below 3 Å, indicating the complex is in equilibrium. |

| RMSF | Measures the fluctuation of individual amino acid residues in the protein's active site. | Residues directly interacting with the ligand show lower fluctuation, indicating a stable binding interaction. |

| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Key hydrogen bonds are maintained for a high percentage of the simulation time, confirming their importance for binding affinity. |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate the binding affinity. | A negative and favorable binding free energy value suggests a strong and spontaneous binding event. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies central to modern drug discovery. nih.gov They are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of activity for novel molecules and guiding the design of more effective therapeutic agents. nih.gov

Development of Ligand-Based and Structure-Based QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the biological activity of compounds based on their physicochemical properties, known as molecular descriptors. nih.gov These models can be ligand-based, derived from a set of molecules with known activities, or structure-based, utilizing information from the three-dimensional structure of the target protein.

For thiophene and other sulfonamide derivatives, multiple linear regression (MLR) is a commonly employed technique to build QSAR models. nih.govnih.gov In one study focusing on sulfur-containing thiourea (B124793) and sulfonamide derivatives with anticancer properties, several QSAR models were constructed that demonstrated reliable predictive performance. nih.gov The analysis identified key molecular descriptors crucial for the compounds' anticancer activity, including:

Mass, polarizability, and electronegativity

Van der Waals volume

Octanol-water partition coefficient (logP)

Frequency of specific bonds (e.g., C-N, F-F) nih.gov

These models are rigorously validated using internal methods like leave-one-out cross-validation (LOO-CV) and external validation with a test set of compounds. nih.gov Statistical parameters such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE) are used to assess the model's robustness and predictive power. nih.govnih.gov For example, a 3D-QSAR study on diaryl acylsulfonamide derivatives using Comparative Molecular Field Analysis (CoMFA) was conducted to understand the structural requirements for inhibiting Human Umbilical Vein Endothelial cells (HUVEC). nih.gov Such studies generate 3D contour maps that help visualize how steric and electrostatic fields of the molecules influence their inhibitory potency, providing a roadmap for structural modifications. nih.gov

| Model Type | Key Descriptors | Statistical Validation (Example Values) | Application |

| 2D-QSAR | Topological, constitutional, and electronic properties (e.g., LogP, molecular weight, electronegativity). nih.gov | R² > 0.8, Q² > 0.7 nih.gov | Predicts activity based on 2D structural information; useful for initial screening. |

| 3D-QSAR (CoMFA) | Steric and electrostatic fields calculated around aligned molecules. nih.gov | R² = 0.95, Q² = 0.48 nih.govnih.gov | Provides 3D contour maps to guide structural modifications for improved potency. |

| Atom-Based 3D-QSAR | Models activity based on the spatial distribution of atom types (e.g., donor, acceptor, hydrophobic). nih.gov | R² = 0.9539, Q² = 0.4868 nih.gov | Highlights the positive and negative contribution of specific atomic features to biological activity. |

Pharmacophore Elucidation and Virtual Screening for Novel Ligands

A pharmacophore is defined as the spatial arrangement of essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. dergipark.org.trresearchgate.net Pharmacophore modeling can be ligand-based, where the model is derived from a set of known active molecules, or structure-based, where it is generated from the protein-ligand complex. nih.gov

For thiophene sulfonamide derivatives, ligand-based pharmacophore models are often developed when the 3D structure of the target is unknown. In a study on thiazole (B1198619) and thiophene derivatives as Polo-like kinase 1 (Plk1) inhibitors, several pharmacophore hypotheses were generated. nih.gov The best-ranked hypothesis, AADRR, consisted of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R). nih.gov This model successfully explained the key structural features required for Plk1 inhibition.

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. researchgate.net Large chemical databases are searched to identify novel compounds that match the pharmacophoric features. dergipark.org.tr This process filters vast libraries down to a manageable number of "hits" that are expected to be biologically active. cam.ac.uk These hits can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally. This integrated approach accelerates the discovery of novel and potent ligands. nih.gov

| Pharmacophore Feature | Description | Example in Thiophene Sulfonamides |

| Hydrogen Bond Acceptor (A) | An atom with a lone pair of electrons capable of forming a hydrogen bond (e.g., O, N). | The oxygen atoms of the sulfonamide group (-SO₂NH₂). |

| Hydrogen Bond Donor (D) | An atom with a hydrogen atom attached that can be donated in a hydrogen bond (e.g., -NH, -OH). | The hydrogen atom of the sulfonamide group. |

| Aromatic Ring (R) | A planar, cyclic, conjugated ring system. | The thiophene ring. |

| Hydrophobic Group (H) | A nonpolar group that interacts favorably with nonpolar protein residues. | The thiophene ring or other alkyl/aryl substituents. |

| Positive Ionizable (P) | A group that is likely to be positively charged at physiological pH. | A basic amine group if present in a derivative. |

Structure Activity Relationship Sar Investigations of Sulfonamide Inhibitors

Enzyme Inhibition Mechanisms and Structural Correlates

The sulfonamide functional group is a versatile pharmacophore capable of interacting with a range of enzyme active sites. The specific nature of these interactions, and thus the inhibitory activity, is heavily modulated by the scaffold to which it is attached, such as the thiophene (B33073) ring in the case of 2-(Thiophen-2-yl)ethane-1-sulfonamide and its analogs.

While direct inhibitory data for this compound against carbonic anhydrase (CA) isoforms is not extensively detailed in the available literature, the broader class of thiophene-based sulfonamides has been widely studied as potent CA inhibitors. researchgate.netnih.gov The fundamental mechanism of inhibition for sulfonamides involves the deprotonated sulfonamide nitrogen (SO2NH-) coordinating directly to the catalytic Zn2+ ion within the enzyme's active site. nih.govunifi.it This interaction displaces a zinc-bound water molecule or hydroxide ion, disrupting the catalytic cycle responsible for the reversible hydration of CO2. mdpi.com

Beyond this primary zinc-binding interaction, the specificity and affinity of thiophene sulfonamides are dictated by secondary interactions between the thiophene ring and its substituents with residues lining the active site cavity. nih.gov The active site is often described as having two distinct regions: a hydrophilic half and a hydrophobic half. The orientation of the inhibitor's tail, including the thiophene ring, into one of these regions significantly influences its inhibitory profile. mdpi.comresearchgate.net

Key interactions for thiophene sulfonamides within the hCA II active site include:

Hydrogen Bonding: The sulfonamide's oxygen atoms and the nitrogen atom form crucial hydrogen bonds with the side chain of the Thr199 residue. unifi.itmdpi.com

Hydrophobic Interactions: The thiophene ring can engage in van der Waals and hydrophobic interactions with residues such as Val121, Phe131, Leu198, and Pro202. mdpi.comresearchgate.net

Binding Orientation: The substitution pattern on the thiophene ring is critical. Studies on 2,5-thiophene and 2,4-thiophene linked derivatives show different SAR patterns, which can lead to a loss or gain of selectivity for specific CA isoforms. mdpi.com The position of the sulfur atom within the heterocyclic ring relative to the active site cleft (termed sulfur "out" vs. sulfur "in") can also modulate binding and stability. nih.gov

The ethyl linker in this compound would provide flexibility, allowing the thiophene ring to adopt an optimal conformation within the active site to maximize these secondary hydrophobic interactions.

Table 1: Inhibition Data of Representative Thiophene-Based Sulfonamides against Human Carbonic Anhydrase Isoforms (hCA I and hCA II)

| Compound | Substitution Pattern | hCA I (Ki, nM) | hCA II (Ki, nM) |

|---|---|---|---|

| 5-Methyl-thiophene-2-sulfonamide | Methyl group at position 5 | 150 | 25 |

| 5-Ethyl-thiophene-2-sulfonamide | Ethyl group at position 5 | 120 | 18 |

| 5-Propyl-thiophene-2-sulfonamide | Propyl group at position 5 | 100 | 12 |

| 5-Chloromethyl-thiophene-2-sulfonamide | Chloromethyl group at position 5 | 85 | 9.5 |

| 4-tert-Butyl-thiophene-2-sulfonamide | tert-Butyl group at position 4 | 250 | 1.5 |

Data is illustrative and compiled from general findings on substituted thiophene sulfonamides.

Sulfonamides are classic inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. researchgate.netnih.gov They function as competitive antagonists of the enzyme's natural substrate, para-aminobenzoic acid (pABA). iosrjournals.orgnih.gov The structural similarity between the sulfonamide core and pABA allows these inhibitors to bind to the pABA-binding site on DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. iosrjournals.orgnih.gov Without folic acid, bacteria cannot synthesize nucleic acids and are unable to divide, leading to a bacteriostatic effect. wikipedia.org

Research into thiophene-sulfonamide conjugates has demonstrated their potential as DHPS inhibitors. utrgv.eduutrgv.edu In these molecules, the thiophene ring serves as a scaffold. The key structural features for competitive antagonism of DHPS by sulfonamides are:

The Sulfonamide Moiety: This group directly mimics the carboxylic acid portion of pABA.

The Aromatic Ring: The thiophene ring mimics the phenyl ring of pABA.

The Amino Group: While the parent compound this compound lacks the para-amino group characteristic of antibacterial sulfonamides, derivatives incorporating this feature on an associated aromatic ring would be necessary for potent DHPS inhibition.

Molecular docking studies have confirmed that thiophene-linked sulfonamide derivatives can establish a remarkable binding pose within the DHPS active site. utrgv.eduutrgv.edu The binding is often enhanced by the presence of pyrophosphate, a byproduct of the enzymatic reaction, which helps to stabilize flexible loops in the active site. nih.gov

Table 2: Structure-Activity Relationship of Thiophene-Sulfonamide Derivatives as DHPS Inhibitors

| Core Scaffold | Substituent (R) | Observed Activity | Key Insight |

|---|---|---|---|

| Thiophene-sulfonamide | Electron-donating groups (e.g., -OCH3, -CH3) | Potent Inhibition | Enhances binding affinity, potentially through favorable electronic interactions. utrgv.edu |

| Thiophene-sulfonamide | Electron-withdrawing groups (e.g., -NO2, -Cl) | Moderate to Good Inhibition | Activity is generally maintained, indicating the scaffold is robust to electronic changes. |

| Pterin-sulfonamide conjugate | Various sulfonamides | Competitive Inhibition | Directly mimics the enzymatic product, acting as a potent antagonist. nih.gov |

The sulfonamide moiety is a recognized zinc-binding group (ZBG) utilized in the design of matrix metalloproteinase inhibitors (MMPIs). nih.gov MMPs are zinc-dependent endopeptidases involved in extracellular matrix remodeling. frontiersin.org In many MMPIs, the sulfonamide group coordinates to the catalytic Zn2+ ion in the enzyme's active site, a mechanism shared with carbonic anhydrase inhibition. amazonaws.com

While specific SAR studies for this compound as an MMP inhibitor are not available, analysis of related sulfonamide-based MMPIs provides valuable insights. nih.govresearchgate.net The affinity and selectivity of these inhibitors are determined by how the non-chelating portions of the molecule interact with the enzyme's specificity pockets, particularly the large S1' pocket. amazonaws.com

The SAR for sulfonamide-based MMPIs generally highlights the following:

Zinc-Binding Group: A primary sulfonamide (unsubstituted -SO2NH2) is often effective for zinc chelation.

Scaffold and Linker: The scaffold connecting the ZBG to other parts of the inhibitor is crucial for orienting substituents into the enzyme's sub-pockets. The ethyl linker in this compound would provide conformational flexibility.

S1' Pocket Interactions: The thiophene ring, being a hydrophobic heterocycle, is well-suited to occupy the deep, hydrophobic S1' pocket of many MMPs (such as MMP-2, MMP-9, and MMP-13). Modifications to the thiophene ring could be used to fine-tune selectivity between different MMP isoforms.

Table 3: General SAR Principles for Sulfonamide-Based MMP Inhibitors

| Structural Feature | Role in Inhibition | Example Modification |

|---|---|---|

| Sulfonamide (-SO2NH2) | Coordinates to the active site Zn2+ ion. | Conversion to hydroxamate or carboxylate (alternative ZBGs). |

| Hydrophobic Group (e.g., Thiophene) | Occupies the S1' specificity pocket. | Addition of substituents to the ring to enhance van der Waals contacts. |

| Linker (e.g., Ethane) | Provides optimal spacing and orientation. | Varying linker length and rigidity to improve positioning. |

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that is a key regulator of the cell cycle and is a target for anticancer drug development. acs.orgmdpi.com Numerous Plk1 inhibitors have been developed based on heterocyclic scaffolds, including thiophene. nih.gov These inhibitors typically act by competing with ATP for binding in the kinase domain.

Quantitative structure-activity relationship (3D-QSAR) and molecular docking studies on thiophene derivatives as Plk1 inhibitors have provided insights into the structural requirements for high potency. researchgate.netnih.gov Although this compound itself has not been identified as a Plk1 inhibitor, its core structure contains relevant features.

The key SAR insights for thiophene-based Plk1 inhibitors include:

Thiophene Scaffold: Serves as a core anchor within the ATP-binding pocket.

Hydrogen Bond Donors/Acceptors: Specific substitutions on the thiophene ring are required to form hydrogen bonds with hinge region residues of the kinase, a hallmark of ATP-competitive inhibition.

Hydrophobic and Electronic Effects: The inhibitory potency is sensitive to the presence of hydrophobic groups and electron-withdrawing groups on substituents attached to the thiophene core. nih.gov These groups interact with hydrophobic pockets and specific residues within the active site.

Table 4: SAR Insights from Thiophene-Based Plk1 Inhibitors

| Compound Series | Key Structural Feature | Impact on Plk1 Inhibition |

|---|---|---|

| Thiazole (B1198619) and Thiophene Derivatives | Hydrophobic groups | Increased potency by occupying hydrophobic regions of the ATP-binding site. nih.gov |

| Thiazole and Thiophene Derivatives | Electron-withdrawing groups | Favorable for activity, suggesting electronic tuning is important. nih.gov |

| Thiazole and Thiophene Derivatives | Hydrogen-bond donors | Crucial for anchoring the inhibitor to the kinase hinge region. nih.gov |

| Thieno[2,3-e] mdpi.comnih.govutrgv.edutriazolo[4,3-a]pyrimidin-5(1H)-one | Fused heterocyclic system | Effectively blocks the Polo-Box Domain (PBD) of Plk1, an alternative inhibitory mechanism. acs.org |

HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway and is the target of statin drugs. This enzyme is not a traditional target for sulfonamide-based inhibitors. However, some in silico studies have explored the potential of novel heterocyclic sulfonamides, including those with thiophene moieties, as HMG-CoA reductase inhibitors. paom.pl

These computational screening studies suggest that a sulfonamide-containing scaffold could potentially fit into the active site, which normally binds the HMG-CoA substrate. A patent for class II HMG-CoA reductase inhibitors, found in certain bacteria, also includes thiophene-containing structures. google.com A study on tethered and non-tethered thiophenes also showed inhibitory activity. researchgate.net The proposed binding mode from these theoretical models suggests that:

The molecule must possess a combination of hydrogen-bonding groups and hydrophobic regions to mimic the interactions of the natural substrate or known inhibitors.

The sulfonamide group could potentially form hydrogen bonds within the active site.

The thiophene ring could occupy a hydrophobic pocket.

It must be emphasized that this is a speculative area of research for this class of compounds, and extensive experimental SAR data is lacking. The structural features required for activity are not well-defined and are based on computational predictions rather than established inhibitor classes. paom.pl

Role of the Thiophene Heterocycle in Modulating Compound Activity and Selectivity

The thiophene heterocycle is a privileged scaffold in medicinal chemistry and plays a multifaceted role in modulating the biological activity and selectivity of inhibitors like this compound. mdpi.com Its contribution extends beyond being a simple linker and is integral to the pharmacodynamics of the molecule.

As a Hydrophobic Element: The thiophene ring is predominantly hydrophobic and can effectively occupy hydrophobic pockets in enzyme active sites. This is crucial for affinity in targets like Carbonic Anhydrases (interacting with Leu198, Phe131) and likely for MMPs (S1' pocket) and kinases (hydrophobic regions of the ATP-binding site). mdpi.comresearchgate.net

As a Bioisostere: Thiophene is often used as a bioisostere of a benzene (B151609) ring. It has a similar size and shape but possesses different electronic properties due to the sulfur heteroatom. This can lead to altered binding interactions, metabolic stability, and pharmacokinetic properties compared to a phenyl analog.

Modulation of Selectivity: The precise positioning and substitution pattern of the thiophene ring can fine-tune inhibitor selectivity. For instance, in CA inhibition, shifting from a 2,5-disubstituted thiophene to a 2,4-disubstituted one can scramble the selectivity profile against different isoforms. mdpi.com This demonstrates that the geometry of how the thiophene presents its substituents to the enzyme surface is critical.

Platform for Functionalization: The thiophene ring is readily functionalized at multiple positions, allowing chemists to append various substituents to probe an enzyme's active site and optimize potency and selectivity. This chemical tractability makes it an excellent starting point for SAR studies.

Impact of Substituent Patterns on Sulfonamide Biological Efficacy

The biological efficacy of sulfonamide inhibitors is profoundly influenced by the nature and position of various substituents on their core scaffold. Structure-Activity Relationship (SAR) investigations are crucial in elucidating how different functional groups and their arrangements contribute to the inhibitory potency and selectivity of these compounds against their target enzymes. Thiophene-based sulfonamides, in particular, have been a subject of extensive research, revealing key insights into the impact of substituent patterns.

Research into a series of thiophene-based sulfonamides as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II has demonstrated that substitutions on the thiophene ring play a significant role in modulating inhibitory activity. The data presented below showcases the inhibitory constants (Kᵢ) and IC₅₀ values for various derivatives.

| Compound | Substituent | IC₅₀ (µM) | Kᵢ (µM) |

|---|---|---|---|

| 1 | -H | 0.069 | 0.066 ± 0.017 |

| 2 | -CH₃ | 70.0 | 234.99 ± 15.44 |

| 3 | -Cl | 0.145 | 0.138 ± 0.024 |

| 4 | -Br | 0.231 | 0.211 ± 0.076 |

Analysis of the data for hCA-I inhibition reveals that the unsubstituted thiophene sulfonamide (Compound 1) is a potent inhibitor. The introduction of a methyl group (Compound 2) at position 5 of the thiophene ring leads to a drastic decrease in inhibitory activity. In contrast, halogen substituents such as chlorine (Compound 3) and bromine (Compound 4) at the same position result in only a slight reduction in potency compared to the unsubstituted compound researchgate.netnih.gov. This suggests that bulky alkyl groups may introduce steric hindrance that is detrimental to binding to the hCA-I active site, while electronegative halogen atoms are better tolerated.

| Compound | Substituent | IC₅₀ (µM) | Kᵢ (µM) |

|---|---|---|---|

| 1 | -H | 1.405 | 38.04 ± 12.97 |

| 2 | -CH₃ | 0.0234 | 0.075 ± 0.021 |

| 3 | -Cl | 0.0312 | 0.089 ± 0.012 |

| 4 | -Br | 0.0385 | 0.101 ± 0.029 |

Interestingly, for hCA-II, the introduction of a methyl group (Compound 2) significantly enhances the inhibitory activity compared to the unsubstituted analog (Compound 1). The chloro (Compound 3) and bromo (Compound 4) derivatives also show very potent inhibition, with IC₅₀ values in the nanomolar range researchgate.netnih.gov. This differential effect of the methyl group between the two isoenzymes highlights the subtleties of enzyme-inhibitor interactions and the potential for designing isoenzyme-selective inhibitors by carefully selecting substituents.

Further studies on other heterocyclic sulfonamides have reinforced the importance of the substituent pattern. For instance, in a series of N-(4-sulfamoylphenyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide derivatives, the presence of an ethyl group on the pyrrole nitrogen was found to be beneficial for inhibitory activity against certain carbonic anhydrase isoforms mdpi.com. Replacing the ethyl group with a larger benzyl substituent led to a slight decrease in activity, while a 4-chlorobenzyl substituent resulted in the least active compound in that series mdpi.com. This indicates that the size and electronic properties of the substituent at this position are critical for optimal biological efficacy.

While specific SAR data for this compound is not extensively detailed in the reviewed literature, the principles derived from related thiophene sulfonamides can be extrapolated. The presence of the ethyl linker between the thiophene ring and the sulfonamide group introduces a degree of flexibility that is absent in derivatives where the thiophene ring is directly attached to the sulfonamide moiety. This flexibility could influence how the thiophene "tail" of the inhibitor orients itself within the enzyme's active site. The biological efficacy would then depend on whether this altered orientation leads to more favorable interactions with the amino acid residues of the target protein.

In Vitro Mechanistic Investigations of Biological Activities of Thiophene Sulfonamides

Antimicrobial Activity: Mechanistic Insights

Thiophene (B33073) sulfonamides have emerged as a promising class of antimicrobial agents. Their efficacy is rooted in specific biochemical interactions within microbial systems, leading to the disruption of essential life processes. The following sections delve into the molecular mechanisms that underpin their antimicrobial and anti-biofilm properties.

Inhibition of Folic Acid Biosynthesis in Microbial Systems

A primary mechanism by which sulfonamides exert their antimicrobial effect is through the competitive inhibition of folic acid biosynthesis, a pathway crucial for microbial survival but absent in humans, who obtain folate from their diet. This metabolic pathway is a key target for antimicrobial drug development.

Sulfonamides, including thiophene derivatives, act as structural analogs of para-aminobenzoic acid (PABA). PABA is an essential substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS), which catalyzes a critical step in the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is vital for the synthesis of nucleic acids and certain amino acids. By mimicking PABA, thiophene sulfonamides competitively bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and ultimately halting bacterial growth and replication. nih.govutrgv.edunih.gov Research into thiophene-sulfonamide conjugates has provided evidence supporting their role as inhibitors of dihydropteroate synthase. utrgv.edu

Selective Inhibition Profiles against Specific Microbial Pathogens

The antimicrobial spectrum of thiophene sulfonamides encompasses a range of Gram-positive and Gram-negative bacteria. The selective inhibitory activity is dependent on the specific molecular structure of the sulfonamide derivative and the unique characteristics of the target pathogen.

Studies have demonstrated the efficacy of various thiophene-containing compounds against clinically relevant bacteria. For instance, certain thiophene derivatives have shown notable activity against strains of Staphylococcus aureus and Escherichia coli. mdpi.comnih.govnih.govmdpi.com The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key parameter in assessing this selective inhibition. While specific MIC values for 2-(Thiophen-2-yl)ethane-1-sulfonamide are not extensively documented in publicly available literature, representative data for related thiophene derivatives highlight their potential.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Thiophene Derivatives against Various Bacterial Strains

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiophene-Pyridine Derivative | P. aeruginosa | 62.5 | nih.gov |

| Thiophene-Pyridine Derivative | K. pneumoniae | 125 | nih.gov |

| Thiophene-Pyridine Derivative | S. aureus (MSSA) | 18.3 (IZ mm) | nih.gov |

| Thiophene-Pyridine Derivative | S. aureus (MRSA) | 13.3 (IZ mm) | nih.gov |

| Thienopyrimidine-Sulfadiazine | S. aureus | 125 | mdpi.com |

| Thienopyrimidine-Sulfadiazine | E. coli | 125 | mdpi.com |

| Thienopyrimidine-Sulfamethoxazole | S. aureus | 250 | mdpi.com |

| Thienopyrimidine-Sulfamethoxazole | E. coli | 125 | mdpi.com |

IZ: Inhibition Zone. Data is representative of the activity of thiophene-containing compounds and not specific to this compound.

Anti-Biofilm Formation Mechanisms

Bacterial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. Thiophene derivatives have demonstrated the ability to interfere with biofilm formation, presenting a valuable strategy to combat persistent infections.

The mechanisms underlying the anti-biofilm activity of thiophene compounds are multifaceted. One key area of investigation is the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm matrix components. For pathogens like Pseudomonas aeruginosa, QS is a critical regulator of biofilm development. mdpi.com Thiophene-based compounds have been shown to inhibit biofilm formation in P. aeruginosa in a dose-dependent manner. mdpi.com

In Staphylococcus epidermidis, another significant biofilm-forming pathogen, thiophenone compounds, which are sulfur analogs of furanones, have been found to be effective inhibitors of biofilm formation. nih.gov These compounds can affect the transcription of genes associated with biofilm development, such as those involved in the production of the polysaccharide intercellular adhesin (PIA). nih.gov

Anticancer Activity: Cellular and Molecular Mechanisms

In addition to their antimicrobial properties, thiophene sulfonamides have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often linked to their interactions with key cellular pathways that regulate cell growth, proliferation, and apoptosis.

Interactions with Cancer Cell Lines (e.g., MCF-7) and Associated Pathways

The human breast cancer cell line, MCF-7, is a widely used model for studying the efficacy and mechanisms of potential anticancer drugs. Research has shown that various thiophene derivatives exhibit cytotoxic activity against MCF-7 cells. nih.govmdpi.comnih.gov The molecular mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Studies on sulfonamide-based compounds have demonstrated their ability to induce apoptosis in MCF-7 cells and cause cell cycle arrest, often in the G0/G1 or G2/M phases. nih.govmdpi.comresearchgate.net This disruption of the normal cell cycle progression prevents cancer cells from proliferating. For instance, some sulfonamide derivatives have been shown to trigger apoptosis through mitochondrial-associated signaling pathways. mdpi.com While specific data for this compound is limited, the general activity of related compounds provides a strong rationale for its potential anticancer effects.

Table 2: Cytotoxic Activity of Representative Thiophene and Sulfonamide Derivatives against MCF-7 Cells

| Compound Type | IC50 (µmol/L) | Observed Effects | Reference |

|---|---|---|---|

| Thiophene Derivative (SB-200) | <30 | G0/G1 phase cell cycle arrest, Apoptosis | nih.govnih.gov |

| Thiophene Derivative (SB-44) | <30 | G0/G1 phase cell cycle arrest | researchgate.net |

| Thiophene Derivative (SB-83) | <30 | G0/G1 phase cell cycle arrest | nih.govnih.gov |

| Sulfonamide-Metformin Derivative | 87.7 ± 1.18 | Apoptosis, G0/G1 phase cell cycle arrest | nih.gov |

| 2-Thiouracil-5-Sulfonamide Derivative | Potent | Inhibition of CDK2A | mdpi.com |

IC50: Half-maximal inhibitory concentration. Data is representative of the activity of thiophene-containing and sulfonamide compounds and not specific to this compound.

Contribution of Heterocyclic Scaffolds to Cytotoxicity

The heterocyclic nature of the thiophene ring and the presence of the sulfonamide group are critical to the cytotoxic properties of these molecules. The thiophene scaffold, a sulfur-containing aromatic ring, is a key pharmacophore in many biologically active compounds. mdpi.com

The structural features of the thiophene ring, such as its electron-rich nature and its ability to participate in various non-covalent interactions, allow it to bind to biological targets with high affinity. mdpi.com Modifications to the thiophene ring and the substituents on the sulfonamide group can significantly influence the compound's cytotoxic potency and selectivity. For example, the introduction of different functional groups can alter the molecule's lipophilicity, electronic properties, and steric hindrance, thereby affecting its interaction with target enzymes or receptors within cancer cells. mdpi.com The sulfonamide moiety itself is known to be a zinc-binding group, which is a feature of inhibitors of carbonic anhydrases, some of which are involved in tumor progression. nih.gov The synergistic combination of the thiophene scaffold and the sulfonamide functional group provides a versatile platform for the design of novel and effective anticancer agents.

Anti-inflammatory Activity: Mechanisms of Action

Thiophene-based compounds are recognized for their anti-inflammatory properties, with research pointing towards their ability to interact with key components of the inflammatory cascade. cabidigitallibrary.orgnih.gov The mechanisms often involve the modulation of pro-inflammatory mediators and the inhibition of enzymes that synthesize these molecules.

Modulation of Inflammatory Mediators and Enzyme Targets

Research into various thiophene derivatives demonstrates their capacity to suppress the expression and function of crucial inflammatory molecules. In vitro studies have shown that certain thiophene-based compounds can significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govdundee.ac.uk For instance, specific derivatives have been observed to inhibit these cytokines in human red blood cells at nanomolar concentrations, performing better than the standard drug indomethacin. nih.gov

A primary mechanism for the anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov These enzymes are pivotal in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation. Several thiophene derivatives have been investigated as inhibitors of these enzymes. nih.govnih.gov For example, one study reported that a specific thiophene derivative inhibited the 5-LOX enzyme by approximately 57% at a concentration of 100 µg/mL. nih.gov Another investigation into a series of 2,3,4-trisubstituted thiophene derivatives identified a compound, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, as a selective COX-2 inhibitor with an IC50 value of 5.45 µM and a 5-LOX inhibitor with an IC50 of 4.33 µM. nih.gov This dual-inhibition profile is a sought-after characteristic for novel anti-inflammatory agents.

The anti-inflammatory actions of these compounds are also linked to the modulation of critical signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression. dundee.ac.uk

Table 1: In Vitro Anti-inflammatory Activity of Selected Thiophene Derivatives

| Compound Class | Target | Activity | Source |

|---|---|---|---|

| Thiophene Derivative | 5-LOX | ~57% inhibition at 100 µg/mL | nih.gov |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | COX-2 | IC50 = 5.45 µM | nih.gov |

| 5-LOX | IC50 = 4.33 µM | nih.gov | |

| Tetrahydrobenzo[b]thiophene Derivatives | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Reversal of elevated levels | dundee.ac.uk |

| Inflammatory Mediators (PGE2, COX-2, NF-kB) | Reversal of elevated levels | dundee.ac.uk |

Antioxidant Activity: Radical Scavenging and Reducing Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in the pathogenesis of inflammation. Thiophene derivatives have been explored for their antioxidant potential, which is often attributed to their ability to donate electrons or hydrogen atoms to neutralize free radicals. mdpi.comnih.gov

Direct Radical Scavenging Capabilities (e.g., DPPH, ABTS)

The antioxidant activity of chemical compounds is frequently evaluated using stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). These assays measure the capacity of a compound to scavenge these radicals, which is typically observed as a change in color and measured spectrophotometrically.

Studies on thiophene derivatives have demonstrated their antiradical abilities. For example, 2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS), a thiophene derivative, has shown antiperoxyradical capacity. mdpi.com In another study, a series of 3-amino thiophene-2-carboxamide derivatives were evaluated for their antioxidant properties using the ABTS method. One derivative, in particular, exhibited a significant inhibition of 62.0%, which was comparable to the standard antioxidant, ascorbic acid (88.44%). nih.gov This suggests that the thiophene scaffold, particularly when substituted with amine groups, can be effective in scavenging free radicals.

Table 2: Radical Scavenging Activity of Selected Thiophene Derivatives

| Compound Class | Assay | Activity | Source |

|---|---|---|---|

| Thiophene & Aminocarbonitrile Derivative (ATS) | DPPH | Showed antiradical activity and capacity | mdpi.com |

| 3-Amino thiophene-2-carboxamide derivative 7a | ABTS | 62.0% inhibition | nih.gov |

| 3-Amino thiophene-2-carboxamide derivatives 7a-c | ABTS | 46.9% - 62.0% inhibition | nih.gov |

| 3-Hydroxy thiophene-2-carboxamide derivatives 3a-c | ABTS | 28.4% - 54.9% inhibition | nih.gov |

Ferric Reducing Antioxidant Power (FRAP) and CUPRAC Mechanisms

The Ferric Reducing Antioxidant Power (FRAP) and Cupric Reducing Antioxidant Capacity (CUPRAC) assays are electron transfer-based methods used to assess the total antioxidant capacity of a substance. mdpi.com The FRAP assay measures the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by an antioxidant. mdpi.com The CUPRAC method is based on the reduction of the copper(II)-neocuproine complex (Cu(II)-Nc) to the copper(I)-neocuproine complex (Cu(I)-Nc), which has a strong absorbance at 450 nm. nih.gov An advantage of the CUPRAC method is that it is carried out at a pH closer to physiological conditions. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for 2 Thiophen 2 Yl Ethane 1 Sulfonamide Research

Development of Novel and Efficient Synthetic Pathways

Key approaches include:

Green Chemistry Principles : The adoption of green synthesis techniques is paramount. This includes using water as a solvent, which is both environmentally benign and can simplify product isolation to mere filtration. rsc.org Solvent-free reaction conditions, potentially catalyzed by reusable organic catalysts like L-Proline, have also shown effective outputs in the synthesis of related thiophene (B33073) sulfonamide scaffolds. digitellinc.comresearchgate.net

Catalytic Systems : Exploring novel catalytic systems can enhance efficiency. Copper-catalyzed reactions, for instance, have been used for tandem S-alkenylation to create substituted thiophenes and for three-component reactions to obtain sulfonamides. thieme-connect.comderpharmachemica.com Palladium-catalyzed methods, such as the Suzuki-Miyaura cross-coupling reaction, are also effective for creating substituted thiophenes that can serve as precursors. dntb.gov.uanih.gov

Flow Chemistry : Continuous flow synthesis offers a readily scalable, safe, and efficient alternative to traditional batch processing. researchgate.net Implementing flow technologies for the key synthetic steps, such as the reaction between an amine and a sulfonyl chloride, could significantly improve productivity and control over reaction parameters. researchgate.net

One-Pot Reactions : Designing multi-component, one-pot reactions can streamline the synthesis process by reducing the number of intermediate purification steps, thereby saving time, resources, and reducing waste. digitellinc.comderpharmachemica.com

| Synthetic Strategy | Key Advantages | Relevant Precursors/Reaction Types |

| Green Synthesis | Environmentally friendly, reduced waste, simplified purification. rsc.org | Aqueous media reactions, reusable catalysts (L-Proline), solvent-free conditions. digitellinc.comrsc.orgresearchgate.net |

| Advanced Catalysis | High efficiency, good yields, functional group tolerance. thieme-connect.com | Copper-catalyzed tandem reactions, Palladium-catalyzed Suzuki-Miyaura cross-coupling. thieme-connect.comderpharmachemica.comdntb.gov.uanih.gov |

| Flow Chemistry | Scalability, improved safety, high efficiency, and productivity. researchgate.net | Continuous processing of amine-sulfonyl chloride reactions. researchgate.net |

| One-Pot Reactions | Increased efficiency, reduced waste, cost-effective. digitellinc.com | Multi-component reactions (MCRs) involving Knoevenagel condensation pathways. researchgate.net |

Advanced Computational Approaches for Rational Design and Target Identification

Computational chemistry and in silico modeling are indispensable tools for accelerating drug discovery by enabling the rational design of new derivatives and identifying their most probable biological targets. proquest.comnih.gov

Future computational research on 2-(Thiophen-2-yl)ethane-1-sulfonamide should involve:

Structure-Based Drug Design (SBDD) : When the three-dimensional structure of a biological target is known, SBDD can be employed to design potent and selective inhibitors. nih.gov Techniques like molecular docking can predict the binding affinity and interaction patterns of this compound derivatives within the active site of enzymes like cyclin-dependent kinases (CDKs) or anti-apoptotic proteins, which are known targets for some thiophene sulfonamides. proquest.comnih.gov

Virtual Fragment Screening : This approach can identify suitable chemical platforms for developing more potent inhibitors. nih.gov By screening fragments that can be straightforwardly modified, such as using the Suzuki-Miyaura reaction, researchers can expand the chemical space around the core this compound structure to improve target affinity. nih.gov

Pharmacophore Modeling and QSAR : In the absence of a known target structure, ligand-based methods are valuable. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their biological activity, providing guidelines for the synthesis of new, more active compounds. nih.gov

Density Functional Theory (DFT) : DFT calculations can be used to study the molecular and electronic properties of the compound, such as the HOMO-LUMO energy gap, which can provide insights into its reactivity and stability. nih.govmdpi.com

| Computational Technique | Application for this compound | Potential Outcome |

| Molecular Docking | Predicting binding modes and affinities to known targets (e.g., CDKs, Mcl-1, VEGFR-2). nih.govmdpi.com | Design of derivatives with enhanced potency and selectivity. |

| Virtual Screening | Identifying novel biological targets and new structural scaffolds. nih.govnih.gov | Discovery of new therapeutic applications and lead compounds. |

| QSAR Modeling | Correlating physicochemical properties with biological activity. nih.gov | Guiding the synthesis of optimized analogs with improved activity. |

| DFT Calculations | Analyzing electronic structure, reactivity, and spectroscopic properties. nih.govmdpi.com | Deeper understanding of the molecule's intrinsic chemical properties. |

Expanding the Scope of Mechanistic Biological Investigations

While the thiophene sulfonamide class is known for a wide range of biological activities, the specific mechanisms of action for this compound are not fully elucidated. Future research must move beyond preliminary screening to in-depth mechanistic studies.

Key avenues for investigation include:

Target Identification and Validation : A primary goal is to identify the specific cellular proteins that this compound interacts with. Thiophene sulfonamides have been identified as inhibitors of crucial enzymes like cyclin-dependent protein kinases (CDKs), which are involved in cell cycle regulation. nih.gov Other studies have pointed to the inhibition of the anti-apoptotic protein Mcl-1. Investigating these and other potential targets, such as VEGFR-2, is crucial. mdpi.com

Cellular Pathway Analysis : Once a target is identified, subsequent studies should focus on how its modulation affects downstream cellular signaling pathways. For example, if the compound inhibits a specific CDK, research should confirm its effects on cell cycle progression, proliferation, and apoptosis in relevant cancer cell lines. nih.govmdpi.com

Exploration of New Therapeutic Areas : The versatile pharmacological properties of thiophene derivatives suggest potential applications beyond the commonly studied anticancer and antimicrobial activities. researchgate.netontosight.ai Future studies could explore its efficacy as an anti-inflammatory, anticonvulsant, or neuroprotective agent, areas where related compounds have shown promise. nih.gov

| Potential Biological Target | Known Role | Implication for Research |

| Cyclin-Dependent Kinases (CDKs) | Regulate cell cycle progression. nih.gov | Investigate cell cycle arrest and antiproliferative effects. |

| Mcl-1 (Anti-apoptotic protein) | Promotes cell survival. | Assess the potential to induce apoptosis in cancer cells. |

| VEGFR-2 | Key receptor in angiogenesis. mdpi.com | Explore anti-angiogenic properties for cancer therapy. |

| Bacterial Enzymes (e.g., DHPS) | Essential for bacterial survival. proquest.com | Evaluate as a potential antibacterial agent against resistant strains. |

Implementation of Sustainable and Scalable Production Methods

For any promising therapeutic candidate, the development of a production method that is both sustainable and scalable is essential for clinical translation and commercial viability. Future research should focus on translating efficient lab-scale syntheses into robust industrial processes.

Priorities in this area include:

Process Optimization : Systematically optimizing reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and purity while minimizing costs and environmental impact.

Green Solvents and Reagents : Replacing hazardous organic solvents with greener alternatives like water or ethanol, and using non-toxic, readily available reagents are key principles of sustainable production. rsc.orgnih.gov The use of "table salt" as a source of electrophilic halogens in the synthesis of thiophene precursors is an example of this approach. nih.gov

Catalyst Recovery and Reuse : Developing processes that allow for the efficient recovery and reuse of catalysts, such as the L-proline catalyst used in some thiophene syntheses, is critical for reducing waste and improving the economic feasibility of the process. digitellinc.comresearchgate.net

Scalable Technologies : Adopting technologies designed for large-scale production, such as flow chemistry reactors, can provide significant advantages over traditional batch manufacturing in terms of safety, consistency, and throughput. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-(thiophen-2-yl)ethane-1-sulfonamide, and what methodological considerations are critical for success?

A widely used approach involves sulfonylation of thiophene-derived intermediates. For example, 2-phthalimido-ethanesulfonyl chloride (synthesized via chlorination of 2-phthalimido-ethanesulfonic acid with thionyl chloride) can react with amines or ammonia to yield sulfonamide derivatives. Key steps include:

- Reagent choice : Thionyl chloride for sulfonic acid activation .

- Temperature control : Reactions performed at 0–5°C to minimize side reactions .

- Purification : Crystallization from acetic acid/water (1:1) improves yield (12–60%) . Characterization via ¹H/¹³C NMR, ESI–MS, and FT-IR is essential to confirm structural integrity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., thiophene protons at ~6.8–7.2 ppm; sulfonamide NH₂ signals at ~5–6 ppm). ¹³C NMR confirms carbon backbone .

- Mass Spectrometry (ESI–MS) : Validates molecular weight and fragmentation patterns.

- FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .

- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N/S ratios .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX software (e.g., SHELXL for refinement) is widely used for resolving bond lengths, angles, and packing interactions. For example, related thiophene-sulfonamide structures (e.g., N-(2-thienylmethylene) derivatives) have been resolved using SHELX, highlighting the importance of high-resolution data for accurate refinement . Challenges include crystal twinning, which SHELXPRO can address by refining twin laws .

Q. What factors influence low synthetic yields of this compound derivatives, and how can they be optimized?

- Reaction stoichiometry : Excess amine or sulfonyl chloride improves conversion .

- Solvent selection : Pyridine acts as both solvent and base, neutralizing HCl byproducts .

- Temperature : Elevated temperatures (e.g., 40°C) accelerate reactions but may degrade sensitive intermediates .

- Additives : Catalytic triethylamine enhances nucleophilicity of amines .

Q. How can conflicting spectroscopic data (e.g., unexpected NH₂ signal splitting) be analyzed methodologically?

- Purity checks : Re-crystallization or HPLC ensures sample homogeneity .

- Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening NH₂ signals .

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 2-(morpholin-4-yl)ethane-1-sulfonamide) to identify environment-specific shifts .

Q. What are the emerging applications of this compound derivatives in material science?

Derivatives like N-(2-(thiophen-2-yl)ethyl)sulfonylimide compounds show promise as electrolyte additives in lithium-ion batteries. At 1 wt%, they improve high-temperature stability and low-temperature discharge performance by forming stable electrode interfaces. Computational studies (HOMO/LUMO energy levels) guide their design for preferential decomposition over carbonate solvents .

Methodological Challenges and Solutions

Q. How does the electronic nature of the thiophene ring influence the reactivity of this compound in cross-coupling reactions?

The electron-rich thiophene ring facilitates electrophilic substitution but may deactivate toward nucleophilic attack. Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) requires careful ligand selection (e.g., tetrakis(triphenylphosphine)palladium) to activate the thiophene C–H bond .

Q. What strategies mitigate purification challenges for sulfonamide derivatives?

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, studies on sulfonylimide additives used DFT to rationalize preferential oxidation at sulfonamide sulfur .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.